molecular formula C14H16N4O3S B5675683 ethyl 2-[(1H-1,2,4-triazol-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-[(1H-1,2,4-triazol-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B5675683
M. Wt: 320.37 g/mol
InChI Key: GACMTQLINXKZMP-UHFFFAOYSA-N
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Description

The compound is a derivative of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and is involved in various chemical reactions to form different heterocyclic compounds, which have been studied for their potential antimicrobial, anti-inflammatory, and hypnotic activities. It has been synthesized through various methods and has been the subject of structural and chemical analysis.

Synthesis Analysis

The compound has been synthesized through reactions involving ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with other chemical agents. For example, its reaction with primary amines in toluene under reflux conditions leads to the formation of corresponding compounds with diverse functional groups (Shipilovskikh et al., 2014). Additionally, the compound has been used as a precursor for the synthesis of various antimicrobial and anti-inflammatory agents (Narayana et al., 2006).

Molecular Structure Analysis

X-ray diffraction and spectral analysis have been used to determine the molecular structure of derivatives of this compound. The structure elucidation helps in understanding the compound's reactivity and its potential interactions with biological molecules. For instance, the structure of related Schiff bases was determined by X-ray analysis, showcasing the importance of structural understanding in chemical synthesis (Menati et al., 2020).

Chemical Reactions and Properties

The compound participates in a variety of chemical reactions, leading to the formation of new heterocyclic compounds. These reactions include recyclization, decyclization, and interactions with secondary amines (Vasileva et al., 2018). Such transformations are crucial for the development of new pharmacologically active compounds.

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure have been explored through various studies. These properties are essential for determining the compound's behavior in different environments and its suitability for pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other chemical entities, define the compound's potential applications in medicinal chemistry and material science. The formation of Schiff bases and other derivatives illustrates the chemical versatility of the compound (Mohamed, 2021).

properties

IUPAC Name

ethyl 2-(1H-1,2,4-triazole-5-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-2-21-14(20)10-8-5-3-4-6-9(8)22-13(10)17-12(19)11-15-7-16-18-11/h7H,2-6H2,1H3,(H,17,19)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACMTQLINXKZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[(1H-1,2,4-triazol-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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